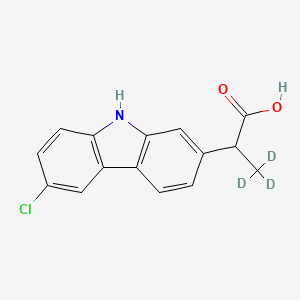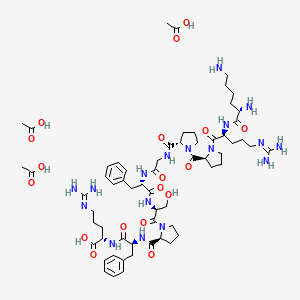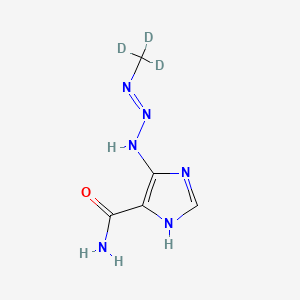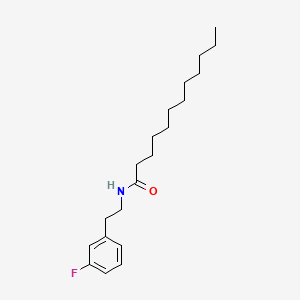![molecular formula C16H23NO8S B563089 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt CAS No. 504398-38-3](/img/structure/B563089.png)
3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybutanedioic acid and (3R)-3-(3-methylsulfonylphenyl)piperidine are two distinct chemical compounds. 2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. (3R)-3-(3-methylsulfonylphenyl)piperidine is a synthetic compound that has been studied for its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi, such as Aspergillus niger. The industrial production involves the extraction of tartaric acid from by-products of the wine industry, such as grape marc and lees. The process includes neutralization with calcium hydroxide, followed by precipitation and purification steps.
(3R)-3-(3-methylsulfonylphenyl)piperidine: is synthesized through a multi-step chemical process. One common method involves the reaction of 3-methylsulfonylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride, to form the desired product. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxybutanedioic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: It can be reduced to form meso-tartaric acid.
Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.
(3R)-3-(3-methylsulfonylphenyl)piperidine: undergoes reactions such as:
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Esterification: Acid catalysts, such as sulfuric acid, are used to facilitate esterification reactions.
Major Products
2,3-Dihydroxybutanedioic acid: Major products include esters like diethyl tartrate and oxidized forms like dihydroxyfumaric acid.
(3R)-3-(3-methylsulfonylphenyl)piperidine: Major products include substituted derivatives and reduced forms with potential pharmacological applications.
Applications De Recherche Scientifique
2,3-Dihydroxybutanedioic acid: is widely used in:
Chemistry: As a chiral resolving agent in stereochemistry.
Biology: As a component in buffer solutions.
Medicine: In the formulation of effervescent tablets.
Industry: As an acidulant in food and beverages, and in the production of emulsifiers and stabilizers.
(3R)-3-(3-methylsulfonylphenyl)piperidine:
Pharmacology: Studied for its potential as a therapeutic agent in treating neurological disorders.
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with various biological targets.
Mécanisme D'action
2,3-Dihydroxybutanedioic acid: exerts its effects primarily through its acidic properties, which can influence pH levels in various environments. It acts as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems.
(3R)-3-(3-methylsulfonylphenyl)piperidine: is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity. The exact pathways and mechanisms are still under investigation, but it is thought to influence receptor activity and signal transduction processes.
Comparaison Avec Des Composés Similaires
2,3-Dihydroxybutanedioic acid: can be compared with other organic acids such as citric acid and malic acid. Its unique properties include its strong chelating ability and its role as a chiral resolving agent.
(3R)-3-(3-methylsulfonylphenyl)piperidine: can be compared with other piperidine derivatives, such as (3R)-3-(3-methoxyphenyl)piperidine and (3R)-3-(3-chlorophenyl)piperidine. Its uniqueness lies in the presence of the methylsulfonyl group, which can influence its pharmacological properties and interactions with biological targets.
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRLGRCXHOPLH-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@H]2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849558 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504398-38-3 |
Source


|
| Record name | 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)





